molecular formula C20H26O2Si B3046711 4-(Tert-butyldiphenylsilyloxy)butanal CAS No. 127793-62-8

4-(Tert-butyldiphenylsilyloxy)butanal

Cat. No. B3046711
CAS RN: 127793-62-8
M. Wt: 326.5 g/mol
InChI Key: FIGNMIFTOBCQOY-UHFFFAOYSA-N
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Description

4-(Tert-butyldiphenylsilyloxy)butanal is a chemical compound . It is also known as TBDPS , a protecting group for alcohols . Its molecular formula is C20H26O2Si and it has a molecular weight of 326.5 .

Scientific Research Applications

Protection and Synthesis Applications

  • Hydroxyl Group Protection : A pivotal role of tert-butyldiphenylsilyl compounds, such as 4-(tert-butyldiphenylsilyloxy)butanal, is in the protection of hydroxyl groups in chemical syntheses. These compounds are used to prevent reactions at the hydroxyl group during certain stages of a synthesis, allowing for specific modifications of other parts of a molecule. They offer stability under various conditions and are easily removable when needed (Corey & Venkateswarlu, 1972).

  • Synthesis of Prostaglandins : These silyl ethers have found applications in the synthesis of prostaglandins, a group of physiologically active lipid compounds (Corey & Venkateswarlu, 1972).

  • Glycoconjugate Synthesis : The reagent is useful in glycoconjugate synthesis, enabling the protection and selective functionalization of sugar molecules. This is crucial in the synthesis of complex biological molecules and potential drug candidates (Kinzy & Schmidt, 1987).

Analytical and Diagnostic Applications

  • Quantitative Analysis in Clinical Chemistry : Tert-butyldiphenylsilyl derivatives have been used in the quantitative analysis of catecholamine metabolites in urine, which is important for the diagnosis and monitoring of various medical conditions, such as neuroblastoma and melanoma (Muskiet et al., 1981).

Other Applications

  • Enantioenriched Compound Synthesis : The compound has been utilized in the synthesis of enantioenriched allenylindium reagents. These reagents are used in the addition to aldehydes to form compounds with specific stereochemistry, which is vital in pharmaceutical synthesis (Johns, Grant, & Marshall, 2003).

  • Protective Group in Nucleoside Synthesis : It serves as a protecting group in the synthesis of deoxynucleosides, an essential component in nucleic acid chemistry, aiding in the development of modified DNA or RNA molecules (Ogilvie, 1973).

  • Antimalarial Drug Synthesis : It has been used in the synthesis of potent antimalarial alkaloids, demonstrating its role in the development of therapeutic agents (Ooi et al., 2001).

  • Design of Multi-Probe Assays for Mercury Detection : In the field of environmental chemistry, it has been incorporated in the design of fluorometric probes for the detection of mercury, showcasing its utility in environmental monitoring and public health (Mubarok et al., 2016).

Future Directions

While specific future directions for 4-(Tert-butyldiphenylsilyloxy)butanal are not mentioned in the search results, there is ongoing research into the production of butanol from biomass . This research is exploring the efficient butanol production of “designed” and modified biomass . Additionally, there is interest in cyanobacterial biobutanol production, which could provide a sustainable method for producing this important biofuel .

properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNMIFTOBCQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446615
Record name 4-(tert-butyldiphenylsilyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyldiphenylsilyloxy)butanal

CAS RN

127793-62-8
Record name 4-(tert-butyldiphenylsilyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the 4-(tert-butyldiphenylsilyloxy)butan-1-ol (0.5 g, 1.5 mmol) in dichloromethane (20 mL) was added Dess-Martin periodinane (775 mg, 1.83 mmol). The mixture was stirred for 1 h. The reaction mixture was poured into hexanes and the resulting white precipitant was removed via filtration. The solution was concentrated to give form a slurry, which was dissolved in dichloromethane (5 mL) and again poured into hexanes resulting in the precipitation of white solid. The solids were removed via filtration and the resulting solution was concentrated. This gave 475 mg (97%) of a clear oil: 1H NMR (CDCl3); δ1.04 (s, 9H), 1.89 (m, 2H), 2.55 (m, 2H), 3.69 (t, 2H, J=6.1 Hz)), 7.38 (m, 6H), 7.63 (d, 4H, J=1.7 Hz), 9.79 (t, 1H, J=1.8 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 9.0 g silica gel and PCC (7.7 g, 35.7 mmol) in 300 mL DCM was added 4-(tert-Butyl-diphenyl-silanyloxy)-butan-1-ol (6.0 g, 18.3 mmol) in 50 mL DCM. The mixture was stirred for 3 h at room temperature and then the resulting suspension filtered thorough a pad of celite/florisil and rinsed with DCM. The solvent was evaporated and the product was isolated by flash column chromatography eluting with 0% to 30% ethyl acetate/hexane to give the title compound (4.7 g) as a light yellow oil.
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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